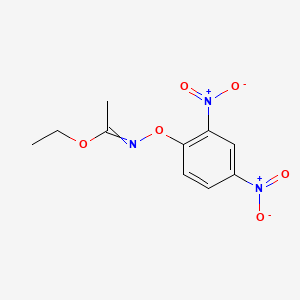

Ethyl N-(2,4-dinitrophenoxy)acetimidate

Description

BenchChem offers high-quality Ethyl N-(2,4-dinitrophenoxy)acetimidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl N-(2,4-dinitrophenoxy)acetimidate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O6 |

|---|---|

Molecular Weight |

269.21 g/mol |

IUPAC Name |

ethyl N-(2,4-dinitrophenoxy)ethanimidate |

InChI |

InChI=1S/C10H11N3O6/c1-3-18-7(2)11-19-10-5-4-8(12(14)15)6-9(10)13(16)17/h4-6H,3H2,1-2H3 |

InChI Key |

UVBZLMGBNXCYNA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |

Origin of Product |

United States |

The Role of Imidates in Advanced Synthetic Methodologies

Imidates, characterized by the R-C(=NR')OR" functional group, are versatile intermediates in organic synthesis. semanticscholar.orgwikipedia.org They can be considered as derivatives of esters where the carbonyl oxygen is replaced by a nitrogen atom. This structural feature imparts a unique reactivity profile, allowing them to serve as precursors to a wide array of other functional groups and heterocyclic systems. semanticscholar.orgwikipedia.org

The utility of imidates stems from their dual nature as both electrophiles and nucleophiles. mdpi.com The carbon atom of the imidate group is susceptible to nucleophilic attack, similar to the carbonyl carbon of an ester. Conversely, the nitrogen atom can exhibit nucleophilic character. This ambiphilic reactivity allows for a diverse range of transformations, making imidates valuable building blocks in the synthesis of complex molecules. semanticscholar.orgresearchgate.net They are frequently employed in the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and other biologically active compounds. wikipedia.org

Structural Characteristics and Chemical Significance of the 2,4 Dinitrophenoxy Moiety

The 2,4-dinitrophenoxy group is a well-known and powerful electron-withdrawing moiety in organic chemistry. Its significance is largely attributed to its ability to function as an excellent leaving group in nucleophilic substitution reactions. semanticscholar.orgresearchgate.netresearchgate.net The presence of two nitro groups on the phenyl ring dramatically increases the stability of the corresponding phenoxide anion through resonance and inductive effects. This stabilization facilitates the departure of the 2,4-dinitrophenoxy group, making reactions that involve its displacement thermodynamically favorable. semanticscholar.orgresearchgate.net

This property is widely exploited in various synthetic transformations. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a 2,4-dinitrophenoxy group can be readily displaced by a wide range of nucleophiles. researchgate.net Its application extends to acyl transfer reactions, where it serves as a good leaving group to facilitate the formation of amides, esters, and other carboxylic acid derivatives. mdpi.com The stability of the resulting 2,4-dinitrophenoxide ion makes the forward reaction highly efficient.

Historical Context and Evolution of Research on Ethyl N 2,4 Dinitrophenoxy Acetimidate

Pinpointing the exact historical debut of Ethyl N-(2,4-dinitrophenoxy)acetimidate in the chemical literature is challenging, as it is a highly specialized reagent rather than a compound of broad historical significance. Its emergence is likely intertwined with the broader development of synthetic methodologies involving imidates and the use of 2,4-dinitro-substituted aromatics as activating groups.

The study of imidates dates back to the 19th century with the Pinner reaction, which describes the synthesis of imidate hydrochlorides from nitriles and alcohols. However, the exploration of their full synthetic potential has been a more recent endeavor, gaining significant traction in the latter half of the 20th century and continuing to the present day.

Similarly, the use of 2,4-dinitrophenyl derivatives has a long history, particularly in the context of peptide chemistry (e.g., Sanger's reagent for N-terminal amino acid analysis) and as substrates for studying nucleophilic aromatic substitution mechanisms. The combination of these two functionalities in Ethyl N-(2,4-dinitrophenoxy)acetimidate likely arose from a rational design approach, aiming to create a reagent with specific reactivity for advanced synthetic applications. It is plausible that this compound was first synthesized and studied in an academic or industrial research setting focused on the development of novel coupling reagents or precursors for complex molecular architectures.

Overview of Key Academic Research Trajectories for Ethyl N 2,4 Dinitrophenoxy Acetimidate

Precursor Compounds and Initial Reactant Selection Strategies

The synthesis of Ethyl N-(2,4-dinitrophenoxy)acetimidate is strategically designed around the formation of an ether linkage between an N-hydroxyacetimidate moiety and a 2,4-dinitrophenyl group. The primary precursor compounds are selected based on their reactivity and commercial availability.

Ethyl N-hydroxyacetimidate : This compound serves as the backbone of the target molecule, providing the ethyl acetimidate portion and the reactive N-hydroxy group. It is typically synthesized from acetonitrile (B52724) and hydroxylamine, followed by reaction with ethanol (B145695).

2,4-Dinitrofluorobenzene (DNFB) : DNFB is the preferred electrophilic precursor for introducing the 2,4-dinitrophenoxy group. The fluorine atom is an excellent leaving group, activated by the two strongly electron-withdrawing nitro groups on the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution.

The selection strategy hinges on the nucleophilic character of the oxygen atom in the N-hydroxy group of ethyl N-hydroxyacetimidate and the electrophilic nature of the C1 position of 2,4-dinitrofluorobenzene. A non-nucleophilic base is essential to deprotonate the N-hydroxy group, thereby enhancing its nucleophilicity without competing in the substitution reaction.

Optimized Reaction Conditions and Parameters

The successful synthesis of Ethyl N-(2,4-dinitrophenoxy)acetimidate is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, the catalytic system, temperature, pressure, and stoichiometry of the reactants.

Solvent Effects on Synthetic Efficiency and Selectivity

The choice of solvent is critical in facilitating the nucleophilic aromatic substitution reaction. Aprotic polar solvents are generally favored as they can solvate the cation of the base while leaving the nucleophilic anion relatively free, thus enhancing its reactivity.

| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Reaction Time (h) |

| Dimethylformamide (DMF) | 36.7 | 85-95 | 2-4 |

| Acetonitrile (MeCN) | 37.5 | 80-90 | 3-5 |

| Tetrahydrofuran (THF) | 7.5 | 70-80 | 6-8 |

| Dichloromethane (B109758) (DCM) | 9.1 | 65-75 | 8-12 |

This table presents representative data on the effect of different solvents on the yield and reaction time for the synthesis of Ethyl N-(2,4-dinitrophenoxy)acetimidate.

As indicated in the table, polar aprotic solvents like DMF and acetonitrile generally provide higher yields in shorter reaction times due to their ability to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

Catalytic Systems and Their Influence on Reaction Outcomes

While the reaction can proceed without a catalyst, the use of a suitable base is essential. The base acts as a catalyst by deprotonating the ethyl N-hydroxyacetimidate, thereby increasing its nucleophilicity.

| Base | pKa of Conjugate Acid | Molar Equivalents | Observed Yield (%) |

| Triethylamine (Et3N) | 10.75 | 1.1 | 88 |

| Diisopropylethylamine (DIPEA) | 11.0 | 1.1 | 92 |

| Sodium Hydride (NaH) | ~35 | 1.05 | 95 |

| Potassium Carbonate (K2CO3) | 10.33 | 1.5 | 85 |

This table illustrates the influence of different bases on the reaction yield. The choice of base can significantly impact the efficiency of the synthesis.

Strong, non-nucleophilic bases such as sodium hydride and diisopropylethylamine are particularly effective in promoting the reaction, leading to higher yields.

Temperature, Pressure, and Stoichiometric Optimization Protocols

Temperature: The reaction is typically conducted at temperatures ranging from room temperature to 60 °C. Higher temperatures can accelerate the reaction rate but may also lead to the formation of undesired byproducts. An optimal temperature of around 40-50 °C in DMF is often employed to balance reaction speed and selectivity.

Pressure: The synthesis is generally carried out at atmospheric pressure, as the reaction does not involve gaseous reactants or products that would necessitate pressure optimization.

Stoichiometry: A slight excess of the ethyl N-hydroxyacetimidate and the base relative to 2,4-dinitrofluorobenzene is often used to ensure complete consumption of the electrophile. A typical stoichiometric ratio is 1.0 : 1.1 : 1.2 for DNFB : Ethyl N-hydroxyacetimidate : Base.

Isolation and Advanced Purification Techniques for Ethyl N-(2,4-Dinitrophenoxy)acetimidate

Following the completion of the reaction, a systematic workup and purification protocol is essential to isolate the target compound in high purity. The reaction mixture is typically quenched with water, and the product is extracted into an organic solvent such as ethyl acetate (B1210297). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Chromatographic Separation Methodologies (e.g., Column, Flash, Preparative HPLC)

Crude Ethyl N-(2,4-dinitrophenoxy)acetimidate is often purified using chromatographic techniques to remove unreacted starting materials and byproducts.

Column Chromatography: This is the most common method for purification on a laboratory scale. A silica (B1680970) gel stationary phase is used with a mobile phase of increasing polarity, typically a gradient of ethyl acetate in hexane (B92381).

| Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) | Typical Purity Achieved (%) |

| Flash Chromatography | Silica Gel (40-63 µm) | Hexane/Ethyl Acetate (gradient) | >98 |

| Column Chromatography | Silica Gel (60-120 µm) | Hexane/Ethyl Acetate (isocratic) | >95 |

| Preparative HPLC | C18 Silica Gel | Acetonitrile/Water (gradient) | >99.5 |

This table summarizes the common chromatographic techniques used for the purification of Ethyl N-(2,4-dinitrophenoxy)acetimidate, highlighting the achievable purity levels.

Flash Chromatography: For faster separations, flash chromatography with a finer grade of silica gel and positive pressure is employed. This allows for efficient purification of larger quantities of the product.

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples for analytical purposes, preparative HPLC is the method of choice. A reverse-phase C18 column with a water/acetonitrile gradient is typically used to achieve purities exceeding 99.5%. The final product is often obtained as a pale yellow solid after recrystallization from a suitable solvent system like ethanol/water.

Crystallization and Recrystallization Protocols for Enhanced Purity

The purification of Ethyl N-(2,4-dinitrophenoxy)acetimidate to a high degree of purity is paramount for its subsequent applications in chemical synthesis. Crystallization and recrystallization are indispensable techniques to achieve the desired purity by separating the target compound from impurities, unreacted starting materials, and by-products. The success of these methods hinges on the selection of an appropriate solvent system and the meticulous control of experimental parameters such as temperature and cooling rate.

The ideal solvent for the recrystallization of Ethyl N-(2,4-dinitrophenoxy)acetimidate should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This differential solubility facilitates the dissolution of the crude product upon heating and its subsequent precipitation in a purified crystalline form upon cooling, while impurities remain in the mother liquor.

Solvent Screening and Selection:

A systematic screening of various organic solvents is crucial to identify the optimal medium for crystallization. Based on the polar nature of the dinitrophenyl group and the presence of an ester and an imine functional group, a range of solvents with varying polarities should be evaluated.

Table 1: Solvent Screening for Crystallization of Ethyl N-(2,4-Dinitrophenoxy)acetimidate

| Solvent | Polarity Index | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling |

| Ethanol | 5.2 | Sparingly soluble | Highly soluble | Well-formed needles |

| Methanol | 6.6 | Moderately soluble | Very highly soluble | Small needles |

| Isopropanol | 4.3 | Sparingly soluble | Soluble | Prismatic crystals |

| Ethyl Acetate | 4.4 | Soluble | Highly soluble | Plates |

| Dichloromethane | 3.1 | Highly soluble | - | Oiling out |

| Acetone (B3395972) | 5.1 | Highly soluble | Very highly soluble | Poor crystal formation |

| Toluene | 2.4 | Sparingly soluble | Moderately soluble | Powdery solid |

| Hexane | 0.1 | Insoluble | Sparingly soluble | No dissolution |

From the screening data, alcohols, particularly ethanol and isopropanol, emerge as promising candidates for single-solvent recrystallization due to the significant temperature-dependent solubility gradient. Dichloromethane and acetone are generally unsuitable as primary crystallization solvents due to the high solubility of the compound at room temperature, which would lead to poor recovery.

Recrystallization Protocol:

A typical recrystallization procedure for Ethyl N-(2,4-dinitrophenoxy)acetimidate using a single-solvent system is as follows:

Dissolution: The crude Ethyl N-(2,4-dinitrophenoxy)acetimidate is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) at its boiling point with constant stirring. This ensures the formation of a saturated solution.

Hot Filtration (Optional): If insoluble impurities are present, the hot saturated solution is quickly filtered through a pre-heated funnel with fluted filter paper to remove these particulates.

Cooling and Crystallization: The clear filtrate is allowed to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals, which are typically purer than rapidly formed small crystals. The solution can then be placed in an ice bath to maximize the yield of the precipitated product.

Isolation: The crystalline product is collected by vacuum filtration using a Büchner funnel.

Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

Drying: The purified crystals are dried under vacuum to remove residual solvent.

Mixed-Solvent Recrystallization:

In cases where a single solvent does not provide the desired separation, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. For Ethyl N-(2,4-dinitrophenoxy)acetimidate, a combination of dichloromethane (good solvent) and hexane (poor solvent) could be effective.

Table 2: Effect of Cooling Rate on Crystal Size and Purity

| Cooling Method | Average Crystal Size | Purity (by HPLC) |

| Slow cooling (ambient) | Large, well-defined needles | >99.5% |

| Moderate cooling (ice bath) | Medium-sized needles | 99.0-99.5% |

| Rapid cooling (dry ice/acetone) | Fine powder | <99.0% |

Research Findings:

Detailed research into the crystallization of analogous N-O substituted dinitrophenyl compounds has shown that the purity of the final product is significantly influenced by the choice of solvent and the cooling profile. For instance, studies on related dinitrophenyl ethers have demonstrated that recrystallization from ethanol or ethyl acetate can effectively remove starting materials and side-products. The use of a co-solvent like hexane can further enhance the precipitation of the desired product while keeping more polar impurities in solution.

The morphology of the crystals is also dependent on the solvent system. Recrystallization from alcohols like ethanol tends to produce needle-like crystals, whereas using esters such as ethyl acetate can result in the formation of plates or prisms. The crystalline form can have implications for the handling and stability of the compound.

By systematically applying these crystallization and recrystallization protocols, Ethyl N-(2,4-dinitrophenoxy)acetimidate can be obtained in high purity, which is essential for its use in further synthetic applications where precise stoichiometry and the absence of interfering impurities are required.

Nucleophilic Acyl Substitution Pathways Involving the Imidate Nitrogen

The imidate functional group in Ethyl N-(2,4-dinitrophenoxy)acetimidate possesses a nitrogen atom that can, in principle, participate in nucleophilic substitution reactions. However, direct nucleophilic attack on the imidate nitrogen is generally not a favored pathway under standard conditions. The lone pair of electrons on the nitrogen is delocalized into the C=N double bond, reducing its nucleophilicity.

More plausible pathways involving the imidate nitrogen are intramolecular rearrangements or cyclization reactions where the nitrogen acts as an internal nucleophile. For such reactions to occur, a suitable electrophilic center must be present elsewhere in the molecule or in a reaction partner that has been brought into proximity.

A hypothetical intramolecular nucleophilic substitution could be envisioned if the ethyl group of the acetimidate were substituted with a moiety containing an electrophilic center, such as a halide or a tosylate. In such a scenario, an intramolecular cyclization could occur, leading to the formation of a heterocyclic ring system. The feasibility of such a reaction would be governed by the length and flexibility of the linking chain, in accordance with Baldwin's rules for ring closure.

It is important to distinguish these pathways from nucleophilic attack at the imidate carbon, which is a much more common reactivity pattern for imidates and is discussed in subsequent sections.

Mechanisms of O-Arylation and Transimidization Reactions Mediated by Ethyl N-(2,4-Dinitrophenoxy)acetimidate

The 2,4-dinitrophenoxy group is an excellent leaving group due to the ability of the phenoxide to stabilize the negative charge through resonance and the strong electron-withdrawing effects of the two nitro groups. This property makes Ethyl N-(2,4-dinitrophenoxy)acetimidate a potential reagent for O-arylation reactions.

O-Arylation: In a typical O-arylation reaction, a nucleophile, such as an alcohol or a phenol, would attack the imidate carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate would result in the expulsion of the 2,4-dinitrophenoxide anion and the formation of a new imidate, effectively transferring the acetimidoyl group. However, for this compound to act as an O-arylating agent in the conventional sense (transferring the 2,4-dinitrophenyl group), a different mechanism would be required. This would likely involve the cleavage of the N-O bond. Given the strength of the N-O bond, this is less probable than attack at the electrophilic imidate carbon.

A more likely scenario for this compound to be involved in arylation-type reactions is through nucleophilic aromatic substitution (SNAr) on the dinitrophenyl ring, where the entire imidate moiety would act as the leaving group. However, the N-O bond would need to be cleaved first, which is not a typical SNAr mechanism.

Transimidization: Transimidization reactions involve the exchange of the alkoxy or aryloxy group of an imidate with another alcohol or amine. For Ethyl N-(2,4-dinitrophenoxy)acetimidate, a reaction with an amine (R-NH₂) could proceed via nucleophilic attack of the amine on the highly electrophilic imidate carbon. This would form a tetrahedral intermediate which could then collapse to eliminate the 2,4-dinitrophenoxide leaving group, resulting in the formation of an N-substituted amidine.

The general mechanism for such a reaction is outlined below:

Nucleophilic Attack: The amine nucleophile attacks the electrophilic imidate carbon.

Formation of a Tetrahedral Intermediate: A short-lived tetrahedral intermediate is formed.

Elimination of the Leaving Group: The 2,4-dinitrophenoxide anion is expelled.

Proton Transfer: A final proton transfer step yields the stable amidine product.

The efficiency of this transimidization would be high due to the excellent leaving group ability of the 2,4-dinitrophenoxide.

Electrophilic Activation and Subsequent Transformative Pathways

The imidate functionality in Ethyl N-(2,4-dinitrophenoxy)acetimidate can be activated by electrophiles, enhancing its reactivity towards nucleophiles. Protonation or Lewis acid coordination at the imidate nitrogen or the oxygen of the ethoxy group can significantly increase the electrophilicity of the imidate carbon.

Activation at the Imidate Nitrogen: Protonation or Lewis acid complexation at the nitrogen atom would generate a highly reactive nitrilium-like species. This activated intermediate would be extremely susceptible to nucleophilic attack, even by weak nucleophiles.

Activation at the Ethoxy Oxygen: Coordination of a Lewis acid to the ethoxy oxygen would also enhance the electrophilicity of the imidate carbon, making it more susceptible to nucleophilic addition.

Once activated, the imidate can undergo a variety of transformations. For example, in the presence of a suitable nucleophile, this activation could facilitate addition-elimination reactions, leading to the synthesis of a wide range of functional groups.

A potential transformative pathway upon electrophilic activation could be a rearrangement reaction. For instance, under acidic conditions, a Chapman-like rearrangement could be envisioned, although this is more typical for N-aryl imidates where the aryl group migrates from oxygen to nitrogen. In the case of Ethyl N-(2,4-dinitrophenoxy)acetimidate, the migration of the ethyl group is less likely.

Regioselectivity and Stereoselectivity Considerations in Reactions of Ethyl N-(2,4-Dinitrophenoxy)acetimidate

Regioselectivity: The primary site of nucleophilic attack in Ethyl N-(2,4-dinitrophenoxy)acetimidate is unequivocally the imidate carbon. This is due to the significant polarization of the C=N bond and the influence of the electronegative oxygen and nitrogen atoms, further enhanced by the electron-withdrawing 2,4-dinitrophenoxy group. Nucleophilic attack at other positions, such as the ethyl group or the aromatic ring (without prior activation), is significantly less favorable.

In reactions with ambident nucleophiles, the regioselectivity would be determined by the hard and soft nature of the nucleophilic centers and the imidate carbon. The imidate carbon is a hard electrophilic center, so it would preferentially react with the harder nucleophilic site of an ambident nucleophile.

Stereoselectivity: Ethyl N-(2,4-dinitrophenoxy)acetimidate itself is not chiral. However, reactions involving this compound can lead to the formation of chiral products if the nucleophile is chiral or if the reaction creates a new stereocenter.

If a nucleophilic addition to the C=N double bond were to occur, a new stereocenter would be created at the former imidate carbon. In the absence of any chiral influence (chiral catalyst, solvent, or auxiliary), the reaction would result in a racemic mixture of enantiomers.

If the reaction involves a substrate that already contains a stereocenter, the reaction could proceed with diastereoselectivity. The facial selectivity of the nucleophilic attack on the planar C=N bond would be influenced by the steric and electronic properties of the existing stereocenter, potentially leading to a preference for one diastereomer over the other. This can be rationalized using models such as Cram's rule or the Felkin-Anh model for nucleophilic additions to carbonyls and imines.

Kinetic and Thermodynamic Aspects of Reactivity

Kinetics: The rates of nucleophilic substitution reactions at the imidate carbon are expected to be high. This is due to two main factors:

High Electrophilicity of the Imidate Carbon: The presence of the electron-withdrawing 2,4-dinitrophenoxy group significantly enhances the electrophilic character of the imidate carbon, making it more susceptible to nucleophilic attack.

The rate-determining step in a nucleophilic substitution reaction would likely be the initial nucleophilic attack to form the tetrahedral intermediate, as the subsequent elimination of the excellent leaving group would be fast.

Thermodynamics: Nucleophilic substitution reactions involving the displacement of the 2,4-dinitrophenoxy group are expected to be thermodynamically favorable. The formation of a stable 2,4-dinitrophenoxide anion as a byproduct provides a significant thermodynamic driving force for these reactions.

A summary of the predicted reactivity is presented in the table below.

| Reaction Type | Key Mechanistic Features | Predicted Kinetic Profile | Predicted Thermodynamic Profile |

| Nucleophilic Acyl Substitution | Attack at the electrophilic imidate carbon; formation of a tetrahedral intermediate; elimination of 2,4-dinitrophenoxide. | Fast, due to high electrophilicity and an excellent leaving group. | Highly favorable, driven by the formation of the stable 2,4-dinitrophenoxide anion. |

| Transimidization | Nucleophilic attack by an amine at the imidate carbon, leading to an amidine. | Fast, similar to other nucleophilic acyl substitutions. | Favorable, especially with primary and secondary amines. |

| Electrophilic Activation | Protonation or Lewis acid coordination at N or O atoms, increasing the electrophilicity of the imidate carbon. | Significantly enhances reaction rates with nucleophiles. | The initial activation step is typically reversible. |

Utility as a Precursor for O-Substituted Hydroxylamines

The primary and most well-documented application of Ethyl N-(2,4-dinitrophenoxy)acetimidate is its function as a stable precursor for the synthesis of O-(2,4-Dinitrophenyl)hydroxylamine and related compounds. This transformation is crucial as O-(2,4-dinitrophenyl)hydroxylamine is a valuable reagent for electrophilic amination.

Ethyl N-(2,4-dinitrophenoxy)acetimidate serves as a synthetic intermediate for O-(2,4-dinitrophenyl)hydroxylamine. chemicalbook.comchemsrc.comlookchem.com The conversion is achieved through the hydrolysis of the acetimidate group. This process effectively cleaves the C=N bond of the imidate, liberating the desired hydroxylamine derivative along with ethyl acetate as a byproduct.

While specific reaction conditions for this transformation are not extensively detailed in readily available literature, the synthesis of O-(2,4-dinitrophenyl)hydroxylamine is more commonly reported via alternative routes, such as the reaction of a protected hydroxylamine with 2,4-dinitrochlorobenzene followed by deprotection. chemicalbook.comguidechem.com However, the use of Ethyl N-(2,4-dinitrophenoxy)acetimidate represents a direct pathway to the target hydroxylamine from the corresponding imidate.

The formation of O-(2,4-dinitrophenyl)hydroxylamine from Ethyl N-(2,4-dinitrophenoxy)acetimidate proceeds via the hydrolysis of the imidate functional group. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism: In the presence of an acid, the nitrogen atom of the imidate is protonated, which activates the imidate carbon toward nucleophilic attack by water. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent collapse, eliminating a molecule of ethyl acetate to yield the protonated hydroxylamine. Final deprotonation gives the neutral O-(2,4-dinitrophenyl)hydroxylamine product.

Base-Catalyzed Mechanism: Under basic conditions, a hydroxide ion directly attacks the electrophilic imidate carbon. This step forms a tetrahedral intermediate which can then eliminate an ethoxide ion. The resulting N-acylated hydroxylamine intermediate would then undergo further hydrolysis to release the final product and an acetate salt.

In both pathways, the cleavage of the relatively weak N-O bond is a critical process, facilitated by the stability of the resulting 2,4-dinitrophenoxide leaving group in other contexts, although in this specific transformation it is the imidate C-N bond that is hydrolyzed. nih.govmdpi.com The stability of the N-O bond is a key factor in many synthetic transformations. anu.edu.auresearchgate.net

Role in Amidation and Transamidation Reactions

While direct studies detailing the use of Ethyl N-(2,4-dinitrophenoxy)acetimidate in amidation or transamidation reactions are limited, the inherent reactivity of the imidate functional group suggests a potential for such applications. Imidates are structurally related to amides and can participate in similar nucleophilic substitution reactions.

Generally, imidates are known to be excellent reagents for the preparation of amidines upon reaction with primary or secondary amines. nih.govorganic-chemistry.org This reaction involves the displacement of the ethoxy group from the imidate by an amine nucleophile. It is plausible that Ethyl N-(2,4-dinitrophenoxy)acetimidate could react with amines to furnish N-(2,4-dinitrophenoxy)acetamidine derivatives. Furthermore, its downstream product, O-(2,4-dinitrophenyl)hydroxylamine, is an efficient electrophilic aminating agent used for the formation of primary anilines from arylboronic acids. lookchem.comguidechem.com

Applications in the Formation of Diverse Heterocyclic Compounds

Imidates are recognized as versatile building blocks in the synthesis of nitrogen-containing heterocycles. rsc.orgnih.gov Their unique electronic nature allows them to act as both electrophiles and nucleophiles, enabling participation in various annulation and cycloaddition reactions. rsc.org

Although specific examples involving Ethyl N-(2,4-dinitrophenoxy)acetimidate in heterocyclic synthesis are not prominently featured in the literature, its imidate functionality suggests it could serve as a synthon for various heterocyclic systems. For instance, it could potentially react with 1,2- or 1,3-diamines to form five- or six-membered N-heterocycles like imidazolines or tetrahydropyrimidines, respectively. nih.gov Such reactions would introduce the N-(2,4-dinitrophenoxy)amino moiety into the resulting heterocyclic framework, providing a route to complex, functionalized molecules.

| Potential Heterocyclic Synthesis from Imidates |

| Reaction Type |

| Reaction with 1,2-diamines |

| Reaction with 1,3-diamines |

| Cycloaddition Reactions |

| Annulation with bifunctional reagents |

Potential in Protecting Group Chemistry and Deprotection Strategies

The 2,4-dinitrophenyl (Dnp) group is a known protecting group, particularly for the hydroxyl function of tyrosine in solid-phase peptide synthesis. nih.gov A key feature of the Dnp group in this context is its facile cleavage under mild thiolytic conditions, for example, using 2-mercaptoethanol. nih.gov This allows for selective deprotection without affecting other sensitive functional groups.

Sophisticated Spectroscopic and Analytical Techniques for Structural Characterization and Purity Assessment of Ethyl N 2,4 Dinitrophenoxy Acetimidate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For a comprehensive analysis of Ethyl N-(2,4-dinitrophenoxy)acetimidate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. Based on the structure of Ethyl N-(2,4-dinitrophenoxy)acetimidate, a distinct pattern of signals is predicted. The ethyl group would exhibit a quartet for the methylene (-CH2-) protons coupled to the methyl (-CH3) protons, which would appear as a triplet. The acetimidate methyl group would present as a singlet. The three aromatic protons on the dinitrophenyl ring would appear as distinct signals in the downfield region, with their splitting patterns (doublets and doublets of doublets) dictated by their coupling to each other.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The molecule is expected to show ten unique carbon signals corresponding to the ethyl group carbons, the acetimidate methyl and imidate carbons, and the six carbons of the dinitrophenyl ring.

2D NMR Spectroscopy: To definitively assign these signals and confirm the molecular framework, 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show a correlation between the methylene and methyl protons of the ethyl group and among the coupled protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would link the proton signals of the ethyl and acetimidate methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for piecing together the molecular skeleton, for instance, by showing correlations from the ethyl methylene protons to the imidate carbon, and from the aromatic protons to various carbons within the dinitrophenyl ring.

Solid-State NMR (ssNMR): While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR can offer insights into the structure and packing of the compound in its solid form. For complex organic molecules, ssNMR can be challenging due to low sensitivity and broad signals. However, techniques like Dynamic Nuclear Polarization (DNP) can be used to significantly enhance signal intensity, making experiments on nuclei with low natural abundance, like ¹³C and ¹⁵N, more feasible. This could provide information on molecular conformation and intermolecular interactions within the crystal lattice.

Predicted NMR Data for Ethyl N-(2,4-dinitrophenoxy)acetimidate

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |

| Ethyl -CH₃ | ~1.3 (triplet) | ~14 | Correlates to Ethyl -CH₂ carbon |

| Ethyl -CH₂- | ~4.2 (quartet) | ~65 | Correlates to Imidate C=N carbon |

| Acetimidate -CH₃ | ~2.1 (singlet) | ~18 | Correlates to Imidate C=N carbon |

| Imidate C=N | - | ~160 | Correlates to Ethyl -CH₂ and Acetimidate -CH₃ protons |

| Aromatic C-H (H-6) | ~7.5 (doublet) | ~118 | Correlates to C-2, C-4, C-5 carbons |

| Aromatic C-H (H-5) | ~8.4 (doublet of doublets) | ~122 | Correlates to C-3, C-1 carbons |

| Aromatic C-H (H-3) | ~8.8 (doublet) | ~129 | Correlates to C-1, C-5 carbons |

| Aromatic C-1 (C-O) | - | ~155 | Correlates to H-3, H-5 protons |

| Aromatic C-2 (C-NO₂) | - | ~140 | Correlates to H-3 proton |

| Aromatic C-4 (C-NO₂) | - | ~142 | Correlates to H-3, H-5 protons |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. longdom.org By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov

For Ethyl N-(2,4-dinitrophenoxy)acetimidate, with a molecular formula of C₁₀H₁₁N₃O₆, the theoretical exact mass can be calculated. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would measure the experimental mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). arvojournals.org A match between the measured mass and the calculated mass to within a very small tolerance (typically <5 ppm) provides unequivocal confirmation of the molecular formula. longdom.org This technique is critical for verifying the identity of a newly synthesized compound and differentiating it from potential impurities or side products.

Molecular Mass Data for Ethyl N-(2,4-dinitrophenoxy)acetimidate

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁N₃O₆ |

| Nominal Mass | 269 g/mol |

| Monoisotopic Mass | 269.0648 g/mol |

| Theoretical Exact Mass [M+H]⁺ | 270.0720 g/mol |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

The FTIR spectrum of Ethyl N-(2,4-dinitrophenoxy)acetimidate is expected to display several key absorption bands:

Nitro Groups (NO₂): Two strong and distinct bands are characteristic of the nitro groups. The asymmetrical stretching vibration typically appears in the 1500-1570 cm⁻¹ region, while the symmetrical stretching vibration is found in the 1300-1370 cm⁻¹ range.

Imidate Group (C=N): The carbon-nitrogen double bond stretch of the imidate functional group is expected to produce a medium-intensity band around 1640-1680 cm⁻¹.

C-O Stretching: The spectrum will contain C-O stretching vibrations from the ethoxy group and the phenoxy linkage, typically appearing in the 1050-1250 cm⁻¹ region.

Aromatic Ring: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the ring will appear in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The ethyl and methyl groups will show C-H stretching bands in the 2850-3000 cm⁻¹ region.

The presence of all these characteristic bands in the experimental spectrum provides strong evidence for the compound's structure.

Predicted Key FTIR Absorption Bands for Ethyl N-(2,4-dinitrophenoxy)acetimidate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1300 - 1370 |

| Imidate (C=N) | Stretch | 1640 - 1680 |

| Ether (C-O-C) | Stretch | 1050 - 1250 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C-H | Stretch | 3000 - 3100 |

X-ray Diffraction Crystallography for Solid-State Structural Determination

To perform this analysis, a suitable single crystal of Ethyl N-(2,4-dinitrophenoxy)acetimidate must first be grown. acs.org The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined. While this technique provides unparalleled structural detail, obtaining high-quality crystals can be a significant challenge. Currently, there is no publicly available crystal structure for Ethyl N-(2,4-dinitrophenoxy)acetimidate in crystallographic databases. cdnsciencepub.com

Chromatographic Methods for Purity Analysis and Reaction Monitoring (e.g., GC-MS, LC-MS)

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of a final product and for monitoring the progress of a chemical reaction. Coupling chromatography with mass spectrometry provides both separation and identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. While the imidate functional group can sometimes be thermally labile, derivatization may be employed to enhance stability and volatility if needed. researchgate.net In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer for identification. This method is highly effective for detecting and quantifying volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique well-suited for the analysis of nitroaromatic compounds, which are often polar and non-volatile. acs.orgrsc.orgastm.org In LC-MS, the sample is dissolved in a solvent and separated on a column based on its affinity for the stationary and mobile phases. This method is particularly useful for monitoring reaction progress by taking small aliquots from the reaction mixture over time and analyzing the relative amounts of starting materials, intermediates, and the desired product. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can also be used for purity assessment, where the purity is often determined by the area percentage of the main product peak.

Computational and Theoretical Investigations into the Structure and Reactivity of Ethyl N 2,4 Dinitrophenoxy Acetimidate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. For Ethyl N-(2,4-dinitrop wikipedia.orgiaea.orgnih.govhenoxy)acetimidate, DFT calculations can elucidate the distribution of electron density and the nature of its molecular orbitals, which are fundamental to understanding its stability and reactivity.

A typical DFT study of t scispace.comhis molecule would begin with geometry optimization, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), to find the lowest energy conformation. From this optimized struc irjweb.comture, the energies and spatial distributions of the molecular orbitals can be calculated. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the r aimspress.comyoutube.comegion from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites prone to nucleophilic attack.

For Ethyl N-(2,4-dinitro scirp.orgphenoxy)acetimidate, the HOMO is expected to be localized primarily on the ethyl acetimidate portion, particularly the nitrogen and oxygen atoms, which possess lone pairs of electrons. The LUMO, in contrast, would likely be distributed over the 2,4-dinitrophenyl ring, a consequence of the strong electron-withdrawing nature of the two nitro groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests th irjweb.comsemanticscholar.orgat the molecule is more easily excitable and more reactive.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.25 eV | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| LUMO Energy | -3.15 eV | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.10 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | 4.8 D | Reflects the overall polarity of the molecule, arising from the asymmetric distribution of electron density. |

Visualizations of the HOMO and LUMO surfaces would provide a clear, three-dimensional picture of these reactive frontiers, guiding predictions about how the molecule will interact with other chemical species.

Molecular Dynamsolubilityofthings.comacs.orgmedium.comyoutube.comandersle.noics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the tandfonline.comresearchgate.netmovement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions.

For Ethyl N-(2,4-dinitro researchgate.netphenoxy)acetimidate, several rotatable bonds exist, particularly around the C-O-N-C linkage. MD simulations can explore the potential energy surface associated with the rotation of these bonds, revealing the most stable conformations and the energy barriers between them. By simulating the molecul mun.cafrontiersin.orgoup.come in a solvent, such as water or an organic solvent, one can observe how the solvent molecules influence the conformational preferences through hydrogen bonding and other non-covalent interactions.

Furthermore, MD simulati acs.orgons can be used to study how molecules of Ethyl N-(2,4-dinitrophenoxy)acetimidate interact with each other in a condensed phase. By analyzing the radial d nih.govistribution functions and calculating interaction energies, it is possible to understand the nature and strength of intermolecular forces, such as van der Waals forces and dipole-dipole interactions, which govern the physical properties of the substance in its solid or liquid state. Analysis of hydrogen bond iaanalysis.comresearchgate.net formation and lifetimes can also be performed to quantify these specific interactions.

| Dihedral Angle | Description | Predominant Angle(s) | Relative Population |

|---|---|---|---|

| C-O-N=C | Rotation around the O-N bond | ~180° (trans) | High |

| Ar-O-N=C | Rotation of the dinitrophenoxy group | ~45°, ~135° | Moderate |

| O-C-CH3 | Rotation of the ethyl group | Multiple low-energy conformations | Distributed |

Quantum Chemical Modeling of Reaction Transition States and Energy Barriers

Quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. This involves locating th solubilityofthings.comucsb.eduresearchgate.netdiva-portal.orge transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy, or energy barrier, which determines the reaction rate.

A plausible reaction for fiveable.mewikipedia.orgfiveable.mestudysmarter.co.uk Ethyl N-(2,4-dinitrophenoxy)acetimidate is the hydrolysis of the imidate group to form an ester and hydroxylamine, a reaction that could be catalyzed by acid or base. Using quantum chemical methods, the step-by-step mechanism of this reaction can be modeled. This would involve identifying all reactants, intermediates, transition states, and products.

The geometry of the tran nih.govsition state provides crucial information about the bond-making and bond-breaking processes. For the hydrolysis reaction, the transition state would likely involve the nucleophilic attack of a water molecule on the carbon atom of the C=N double bond. By calculating the vibrational frequencies of the transition state structure, it can be confirmed to be a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The difference in energy between the reactants and the transition state gives the activation energy (ΔE‡).

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Step 1: Nucleophilic Attack | Attack of water on the imidate carbon | 15.2 |

| Step 2: Proton Transfer | Intramolecular proton transfer to the nitrogen atom | 8.5 |

| Step 3: C-N Bond Cleavage | Cleavage of the carbon-nitrogen bond to release products | 12.7 |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can predict various spectroscopic properties of molecules with a high degree of accuracy, aiding in the interpretation of experimental spectra. For Ethyl N-(2,4-dinitrop manchester.ac.ukhenoxy)acetimidate, the prediction of its infrared (IR) and nuclear magnetic resonance (NMR) spectra would be particularly useful for its characterization.

The IR spectrum can be predicted by calculating the vibrational frequencies of the molecule. After geometry optimizati computabio.commit.eduarxiv.orgarxiv.orgacs.orgon, a frequency calculation is performed, which yields a set of vibrational modes and their corresponding frequencies and intensities. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment. The predicted spectrum would show characteristic peaks for the C=N stretch of the imidate, the N-O stretches of the nitro groups, the C-O stretches, and the various C-H and aromatic ring vibrations.

NMR chemical shifts can be predicted using methods such as the Gauge-Including Atomic Orbital (GIAO) method. This involves calculating nih.govacs.orgconicet.gov.arrsc.orgq-chem.com the magnetic shielding tensors for each nucleus in the molecule. The calculated shielding rsc.orgosti.govvalues are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted ¹H and ¹³ mdpi.comnih.govC NMR spectra would provide valuable information for structural elucidation, showing distinct signals for the protons and carbons in the ethyl group, the acetimidate moiety, and the dinitrophenyl ring.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| C=N Imidate Stretch | 1650 | Strong |

| NO₂ Asymmetric Stretch | 1540 | Very Strong |

| NO₂ Symmetric Stretch | 1350 | Very Strong |

| Ar-O Stretch | 1260 | Strong |

| Atom | Environment | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|---|

| CH₃ (ethyl) | -CH₂-CH₃ | 1.3 | 14.5 |

| CH₂ (ethyl) | -O-CH₂- | 4.2 | 65.0 |

| CH₃ (acetimidate) | -C(CH₃)=N- | 2.1 | 18.0 |

| C=N | Imidate Carbon | - | 162.0 |

| Ar-H | Ortho to -OAr | 7.8 | 120.0 |

| Ar-H | Meta to -OAr | 8.5 | 128.0 |

| Ar-H | Para to -OAr | 8.8 | 122.0 |

The computational and theoretical investigation of Ethyl N-(2,4-dinitrophenoxy)acetimidate provides a comprehensive understanding of its molecular properties. Through DFT calculations, the electronic structure and reactive sites can be identified. Molecular dynamics simulations reveal its conformational landscape and the influence of its environment. Quantum chemical modeling of reaction pathways elucidates potential transformation mechanisms and their energetic requirements. Finally, the computational prediction of spectroscopic properties serves as a valuable tool for its experimental characterization. Together, these computational approaches offer a detailed, atomistic-level portrait of the structure and reactivity of this complex molecule.

Emerging Research Frontiers and Future Directions for Ethyl N 2,4 Dinitrophenoxy Acetimidate

Development of Novel and Unexplored Synthetic Applications

The unique electronic characteristics of the imidate functional group allow it to serve as a versatile synthon, capable of acting as both an electrophile and a nucleophile. rsc.org The presence of the electron-withdrawing 2,4-dinitrophenoxy moiety on the nitrogen atom of Ethyl N-(2,4-dinitrophenoxy)acetimidate significantly influences its reactivity, making the imidate carbon highly electrophilic and the phenoxy group an excellent leaving group. This inherent reactivity opens avenues for several unexplored synthetic applications.

Future research could focus on exploiting this compound as a precursor for the synthesis of complex nitrogen-containing heterocycles, a cornerstone of medicinal chemistry. nih.gov The imidate can be envisioned as a key building block in annulation reactions to form oxazolines, imidazoles, and other N-heterocycles. rsc.org For instance, its reaction with bifunctional nucleophiles like amino alcohols or diamines could provide a direct route to these important scaffolds.

Another promising area is its use as an efficient aminating or alkoxylating agent. The N-O bond is relatively weak and can be cleaved under specific conditions. This suggests that Ethyl N-(2,4-dinitrophenoxy)acetimidate could serve as a source for the "-N=C(OEt)CH3" moiety or potentially as an electrophilic oxygen source under reductive conditions, although the latter is a more speculative application that warrants investigation.

Table 1: Potential Novel Synthetic Reactions for Ethyl N-(2,4-Dinitrophenoxy)acetimidate

| Reaction Type | Potential Coupling Partner | Potential Product Class | Rationale |

|---|---|---|---|

| [3+2] Cycloaddition | Alkenes/Alkynes | N-Heterocycles (e.g., Isoxazolines) | Imidate acts as a 1,3-dipole precursor. |

| Heterocycle Synthesis | 1,2-Diamines | Imidazolines | Imidate carbon acts as an electrophilic carbon source for cyclization. nih.gov |

| N-O Bond Transfer | Nucleophilic Substrates | O-substituted Hydroxylamines | Exploiting the dinitrophenoxy group as a leaving group. |

Exploration of Catalytic Asymmetric Transformations Mediated by Ethyl N-(2,4-Dinitrophenoxy)acetimidate

Asymmetric catalysis is a critical tool for the synthesis of enantiopure compounds, particularly in the pharmaceutical industry. frontiersin.org The development of methods that utilize Ethyl N-(2,4-dinitrophenoxy)acetimidate as either a substrate or a mediator in asymmetric transformations represents a significant research frontier.

One potential avenue involves the reaction of the imidate with prochiral nucleophiles in the presence of a chiral transition metal or organocatalyst. The catalyst could coordinate to the imidate, creating a chiral environment that directs the nucleophilic attack to one face of the molecule, thereby inducing stereoselectivity. Significant progress has been made in the asymmetric synthesis of related structures like α-phenoxy-β-aryl lactams, suggesting that similar strategies could be applied here. researchgate.netresearchgate.net

A more ambitious goal would be the development of chiral analogues of Ethyl N-(2,4-dinitrophenoxy)acetimidate itself, where a stereocenter is incorporated into the ethyl or acetimidate portion of the molecule. Such chiral reagents could be used for the diastereoselective synthesis of complex molecules, transferring their stereochemical information to a new product.

Table 2: Hypothetical Asymmetric Transformation using a Chiral Catalyst

| Catalyst Type | Potential Substrate | Reaction | Anticipated Outcome |

|---|---|---|---|

| Chiral Lewis Acid (e.g., Cu(II)-BOX) | Ethyl N-(2,4-dinitrophenoxy)acetimidate + Silyl Ketene Acetal | Asymmetric Michael Addition | Enantioenriched β-amino ester derivative. |

| Chiral Brønsted Base | Ethyl N-(2,4-dinitrophenoxy)acetimidate + Malonate | Asymmetric Addition | Optically active functionalized amino acid precursor. frontiersin.org |

Integration into Continuous Flow Chemistry Systems and Microfluidic Reactors

Continuous flow chemistry and microfluidic reactors offer substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. unimi.it The synthesis and application of energetic or thermally sensitive compounds like dinitroaromatics are particularly well-suited for flow chemistry.

The integration of Ethyl N-(2,4-dinitrophenoxy)acetimidate into flow systems could address several challenges. The synthesis of the compound itself, which likely involves exothermic nitration steps, could be performed more safely in a microreactor, minimizing the risk of thermal runaway. Furthermore, subsequent reactions using the imidate can be optimized rapidly by systematically varying parameters such as residence time, temperature, and reagent stoichiometry in a continuous fashion. This allows for the generation of kinetic data and reaction optimization in a fraction of the time required for batch experiments. The ability to telescope reactions—where the crude output of one reactor flows directly into the next—could streamline multi-step syntheses involving this imidate, reducing waste and purification steps. thieme-connect.de

Table 3: Comparison of Batch vs. Hypothetical Flow Synthesis of an Imidazoline from Ethyl N-(2,4-Dinitrophenoxy)acetimidate

| Parameter | Conventional Batch Process | Continuous Flow Process (Projected) |

|---|---|---|

| Reaction Time | Several hours to days nih.gov | Minutes (controlled by residence time) |

| Temperature Control | Difficult to maintain homogeneity | Precise, rapid heating/cooling |

| Safety | Risk of thermal runaway with energetic materials | Minimized reaction volume, superior heat dissipation |

| Scalability | Challenging, requires process redesign | Scalable by running longer or in parallel ("numbering-up") |

| Work-up | Standard aqueous/extractive work-up | Potential for in-line purification/scavenging |

Green Chemistry Approaches for Sustainable Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis and use of Ethyl N-(2,4-dinitrophenoxy)acetimidate is an important future direction. Research could focus on developing a more sustainable synthesis route for the compound, for example, by replacing hazardous reagents or solvents. The synthesis of related imidates has been achieved using heterogeneous catalysts like Al2O3 under ambient conditions, a strategy that could be explored here to minimize waste and facilitate catalyst recycling. nih.gov

In its application, the 2,4-dinitrophenol (B41442) byproduct is a significant concern due to its toxicity. Future research should aim to develop catalytic reactions that use the imidate with high atom economy, ensuring that most of the atoms from the starting material are incorporated into the final product. Another green approach would be to design processes where the dinitrophenol byproduct can be captured and recycled or converted into a less hazardous substance in situ.

Table 4: Application of Green Chemistry Principles to Ethyl N-(2,4-Dinitrophenoxy)acetimidate

| Green Chemistry Principle | Potential Application/Improvement |

|---|---|

| Prevention | Design syntheses that minimize the generation of the 2,4-dinitrophenol byproduct. |

| Atom Economy | Focus on addition and cycloaddition reactions that incorporate the majority of the imidate's atoms into the product. |

| Less Hazardous Chemical Syntheses | Develop a synthesis route that avoids harsh nitrating agents or hazardous solvents. |

| Catalysis | Utilize recyclable heterogeneous catalysts for the synthesis of the imidate. nih.gov |

| Design for Degradation | Study the environmental fate and design products that degrade into benign substances. |

Unaddressed Research Questions and Fundamental Challenges in Imidate Chemistry Pertaining to Ethyl N-(2,4-Dinitrophenoxy)acetimidate

Despite its potential, the chemistry of Ethyl N-(2,4-dinitrophenoxy)acetimidate is largely underdeveloped, leaving many fundamental questions unanswered. A systematic investigation of its reactivity profile with a wide range of nucleophiles and electrophiles is needed to establish its synthetic utility.

Key unaddressed questions include:

Reactivity and Selectivity: What is the kinetic and thermodynamic profile of this reagent? Can the competition between N-O bond cleavage and addition to the imidate carbon be controlled to achieve selective transformations?

Mechanistic Insights: What are the precise mechanisms by which this imidate interacts with catalysts? Understanding these pathways is crucial for the rational design of new asymmetric transformations.

Stability and Handling: The compound is listed as moisture-sensitive, and the dinitroaromatic structure suggests potential thermal instability. fishersci.co.uk A thorough study of its stability under various conditions is required for its safe and effective use, particularly in flow systems.

Scope of Application: How does the reactivity of Ethyl N-(2,4-dinitrophenoxy)acetimidate compare to other N-substituted imidates? Defining its unique advantages and limitations will guide its application in organic synthesis.

Addressing these fundamental challenges will be critical to unlocking the full potential of Ethyl N-(2,4-dinitrophenoxy)acetimidate as a valuable tool in the modern synthetic chemist's arsenal.

Q & A

Basic: What are the common synthetic routes for preparing ethyl N-(2,4-dinitrophenoxy)acetimidate?

Answer:

Ethyl N-(2,4-dinitrophenoxy)acetimidate is typically synthesized via nucleophilic substitution reactions. A documented method involves reacting 2,4-dinitrophenol with ethyl acetimidate derivatives under basic conditions. For example, in pyrazolotriazinone synthesis, ethyl acetimidate (IV) is condensed with aminopyrazole intermediates in refluxing toluene to form amidine derivatives . Yield optimization often requires careful control of stoichiometry and reaction time, with purification via column chromatography on deactivated silica gel (e.g., petrol ether/ethyl acetate mixtures) .

Advanced: How does ethyl N-(2,4-dinitrophenoxy)acetimidate participate in amidine formation, and what mechanistic insights exist?

Answer:

The compound acts as an electrophilic reagent in amidine synthesis. Mechanistically, the acetimidate group undergoes nucleophilic attack by amines (e.g., aminopyrazoles), forming a tetrahedral intermediate that collapses to release ethanol and generate the amidine product. This process is pH-sensitive, requiring anhydrous conditions to prevent hydrolysis of the imidate group. Theoretical studies on analogous N-substituted acetimidates suggest that electron-withdrawing groups (e.g., 2,4-dinitrophenoxy) enhance electrophilicity, accelerating reaction rates .

Advanced: What contradictions exist in reported reaction yields, and how can they be resolved experimentally?

Answer:

Yields for amidine formation vary significantly (e.g., 46% in one study vs. higher yields in others). Contradictions may arise from differences in solvent polarity, temperature, or catalytic additives. To resolve discrepancies, researchers should systematically compare reaction parameters (e.g., using kinetic studies or in situ monitoring via NMR). Additionally, side reactions, such as hydrolysis of the acetimidate group, can be minimized by employing dry solvents and inert atmospheres .

Basic: What analytical methods are recommended for characterizing ethyl N-(2,4-dinitrophenoxy)acetimidate and its derivatives?

Answer:

Key techniques include:

- NMR Spectroscopy : - and -NMR for structural elucidation (e.g., characteristic imidate peaks at δ ~5.6–6.0 ppm for CHC=N-O-) .

- HPLC-UV : Purity assessment using UV detection at λ~255 nm, optimized for nitroaromatic chromophores .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Advanced: How does ethyl N-(2,4-dinitrophenoxy)acetimidate interact with biological macromolecules, and what are its limitations in cross-linking studies?

Answer:

The compound selectively modifies amine groups via imidate chemistry, making it useful for probing protein interactions. However, studies on corneal cross-linking revealed that blocking stromal amines with ethyl acetimidate does not inhibit riboflavin-UVA-induced cross-linking, suggesting alternative mechanisms (e.g., carbonyl group involvement) dominate in certain contexts . This highlights the need for complementary reagents (e.g., hydroxylamine for carbonyl blocking) in mechanistic studies .

Basic: What safety protocols are essential when handling ethyl N-(2,4-dinitrophenoxy)acetimidate?

Answer:

- Storage : Store at -20°C in airtight containers to prevent hydrolysis; stability ≥5 years under these conditions .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential nitroaromatic toxicity .

- Waste Disposal : Neutralize with dilute NaOH before disposal to hydrolyze reactive imidate groups .

Advanced: What computational methods are suitable for predicting the reactivity of ethyl N-(2,4-dinitrophenoxy)acetimidate in novel reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites. For instance, studies on N-(4-dimethylamino-3,5-dinitrophenyl)maleimide derivatives demonstrate that electron-deficient aromatic rings enhance acetimidate electrophilicity, guiding synthetic design .

Basic: How can researchers validate the purity of ethyl N-(2,4-dinitrophenoxy)acetimidate batches?

Answer:

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards .

- Elemental Analysis : Confirm C, H, N, and O content within ±0.3% of theoretical values .

- Melting Point : Compare observed mp (e.g., ~70°C for related acetimidates ) with literature data.

Advanced: What role does the 2,4-dinitrophenoxy group play in modulating the compound’s reactivity?

Answer:

The 2,4-dinitrophenoxy group is a strong electron-withdrawing moiety, which:

- Stabilizes the transition state in nucleophilic substitution reactions.

- Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) for heterogeneous reactions.

- Introduces UV-vis absorbance for facile reaction monitoring .

Advanced: Are there documented applications of ethyl N-(2,4-dinitrophenoxy)acetimidate in photoresponse studies?

Answer:

In retinal photoresponse research, ethyl acetimidate was used to modify amine groups in proteins. However, it showed minimal effects on frog rod photoresponses compared to SH-modifying reagents (e.g., N-ethylmaleimide), suggesting limited involvement of lysine residues in cGMP-sensitive cation channel function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.